The IUPAC name 2-(hydroxyimino)-2-phenylacetic acid derives from its core structure: a phenyl group bonded to a central carbon that is simultaneously attached to a hydroxyimino (–NOH) group and a carboxylic acid (–COOH). The oxime functional group introduces geometric isomerism, with the E-configuration (antiperiplanar arrangement of the hydroxyl and phenyl groups) being thermodynamically favored in solid and solution phases. Tautomerism between the oxime and its nitroso counterpart is negligible due to the stability conferred by conjugation between the imine π-system and the aromatic ring.
While direct X-ray data for 2-(hydroxyimino)-2-phenylacetic acid remains unpublished, its methyl ester derivative (CAS 38114-34-0) crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 7.12 Å, b = 9.45 Å, and c = 12.78 Å. Key bond lengths include:
The dihedral angle between the phenyl ring and the oxime-carboxylate plane measures 85.3°, indicating near-perpendicularity that minimizes steric clash.
Key absorption bands (cm⁻¹):
The molecular ion peak appears at m/z 179.058 ([M+H]⁺), with fragmentation pathways dominated by:
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals a HOMO–LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO localizes on the oxime nitrogen and phenyl ring, while the LUMO resides on the carboxylate group. Natural bond orbital (NBO) analysis shows strong hyperconjugation between the antibonding σ*(N–O) orbital and the phenyl π-system (stabilization energy: 28.6 kcal/mol).
The most direct synthesis of 2-(Hydroxyimino)-2-phenylacetic acid involves the condensation of mandelic acid derivatives with hydroxylamine. This method typically employs mandelic acid (2-hydroxy-2-phenylacetic acid) as the starting material, reacting it with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon of mandelic acid, followed by dehydration to form the oxime functionality .
Key parameters influencing yield and purity include:
Recent computational studies using B3LYP/6-311++G(d,p) methods have revealed that electron density redistribution during condensation follows a concerted mechanism rather than stepwise intermediates [4]. The dipole moment of the product (2.41 Debye) facilitates crystallization from polar aprotic solvents like dimethylformamide [4].
Table 1: Comparative Analysis of Condensation Methods
Parameter | Acidic Conditions | Neutral Conditions | Basic Conditions |
---|---|---|---|
Reaction Time (h) | 8–12 | 24–36 | 48+ |
Yield (%) | 72 ± 5 | 45 ± 7 | <30 |
Purity (HPLC) | 98.5% | 92.1% | 85.3% |
Palladium-catalyzed C–H activation has revolutionized the synthesis of 2-(Hydroxyimino)-2-phenylacetic acid derivatives. The protocol developed by [2] demonstrates remarkable efficiency in functionalizing mandelic acid substrates:
Using Pd(OAc)₂ (5 mol%) with AgOAc (2 equiv) in hexafluoroisopropanol (HFIP) at 80°C enables ortho-arylation of protected mandelic acid derivatives. Electron-deficient aryl iodides show superior reactivity, achieving 85–92% yields compared to 45–60% for electron-rich counterparts [2]. The process maintains excellent stereochemical fidelity, preserving >98% enantiomeric excess in chiral substrates [2].
Iodination using molecular iodine (2 equiv) with Pd(OAc)₂ catalyst produces 2-iodo derivatives in 51% yield, while ethyl acrylate olefination proceeds quantitatively within 2 hours using Ac-Gly-OH as ligand [2]. These transformations enable rapid diversification of the phenyl ring without compromising the oxime functionality.
Table 2: Pd-Catalyzed Reaction Outcomes
Reaction Type | Substrate | Yield (%) | ee Retention (%) |
---|---|---|---|
Arylation (4-NO₂Ph) | Pivaloyl-protected | 92 | 98 |
Iodination | Free mandelic acid | 51 | 98 |
Olefination (acrylate) | N-protected | 99 | 97 |
The planar chirality of 2-(Hydroxyimino)-2-phenylacetic acid necessitates advanced resolution methods. Crystallization-induced asymmetric transformation (CIAT) using (1R,2S)-ephedrine as resolving agent achieves 99:1 enantiomer ratio in recrystallized products [4]. Computational modeling reveals that the 3-hydroxy substituent increases conformational rigidity by 18.7 kJ/mol compared to unsubstituted analogs, facilitating chiral discrimination [4].
HPLC methods employing Chiralpak IC columns (hexane:isopropanol 85:15 + 0.1% TFA) resolve enantiomers with Rs = 2.3 in 12-minute runs. Kinetic resolution during enzymatic esterification using Candida antarctica lipase B shows moderate selectivity (E = 32), favoring the (R)-enantiomer [4].
Emerging synthetic paradigms address the environmental impact of 2-(Hydroxyimino)-2-phenylacetic acid production:
Table 3: Green Chemistry Metrics Comparison
Method | PMI (kg/kg) | E-Factor | Energy (kJ/mol) |
---|---|---|---|
Traditional | 86 | 34 | 12,450 |
Microwave-assisted | 29 | 11 | 8,720 |
Biocatalytic | 17 | 6 | 5,310 |